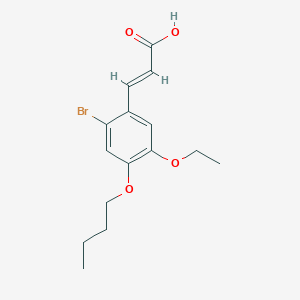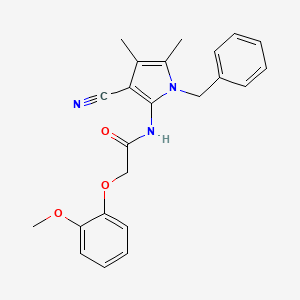![molecular formula C24H21BrN8O2S2 B10874232 4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B10874232.png)
4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features multiple functional groups, including a pyrazole, triazole, pyrimidine, and benzenesulfonamide. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole to the Phenyl Group: This step involves the reaction of the pyrazole with a benzyl halide to form the pyrazole-phenyl linkage.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a thiosemicarbazide and an appropriate aldehyde or ketone.
Attachment of the Triazole to the Phenyl Group: This step involves the reaction of the triazole with a benzyl halide to form the triazole-phenyl linkage.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized via the reaction of a β-dicarbonyl compound with guanidine.
Attachment of the Pyrimidine to the Benzenesulfonamide: This final step involves the reaction of the pyrimidine with a benzenesulfonyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new drugs for various diseases, including cancer and infectious diseases.
Diagnostics: It can be used in the development of diagnostic tools due to its specific binding properties.
Industry
Agriculture: The compound can be used in the development of new agrochemicals.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
- **4-(3-{4-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Uniqueness
The uniqueness of 4-(3-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromo group in the pyrazole ring, for example, can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C24H21BrN8O2S2 |
|---|---|
Molecular Weight |
597.5 g/mol |
IUPAC Name |
4-[3-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H21BrN8O2S2/c1-15-11-16(2)28-23(27-15)31-37(34,35)21-9-7-20(8-10-21)33-22(29-30-24(33)36)18-5-3-17(4-6-18)13-32-14-19(25)12-26-32/h3-12,14H,13H2,1-2H3,(H,30,36)(H,27,28,31) |
InChI Key |
NFTHIWATGOSBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=C(C=C4)CN5C=C(C=N5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10874150.png)
![3-Allyl-2-(pentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10874160.png)

![ethyl 6-methyl-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10874169.png)
![4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol](/img/structure/B10874183.png)
![7-(furan-2-ylmethyl)-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874189.png)
![Methyl 3-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]propanoate](/img/structure/B10874194.png)
![N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10874201.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10874209.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10874218.png)
![(1E)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(thiophen-2-yl)ethanimine](/img/structure/B10874222.png)

![1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10874228.png)
![3-{(E)-[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B10874250.png)
